molecular formula C12H11BrN2O4 B5594226 (5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione

(5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione

Cat. No.: B5594226
M. Wt: 327.13 g/mol
InChI Key: YRQVJAVICACGNS-XBXARRHUSA-N
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Description

(5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a brominated aromatic ring and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione typically involves the condensation of 5-bromo-2,4-dimethoxybenzaldehyde with imidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the aromatic ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

(5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Caffeine: An alkaloid with a purine structure.

    Bromomethyl methyl ether: A brominated ether compound.

Uniqueness

(5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione is unique due to its specific combination of a brominated aromatic ring and an imidazolidine-2,4-dione core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O4/c1-18-9-5-10(19-2)7(13)3-6(9)4-8-11(16)15-12(17)14-8/h3-5H,1-2H3,(H2,14,15,16,17)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQVJAVICACGNS-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)NC(=O)N2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)N2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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